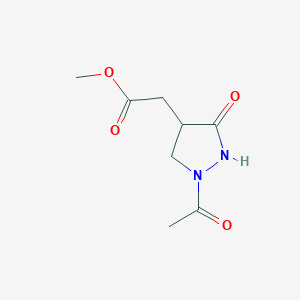

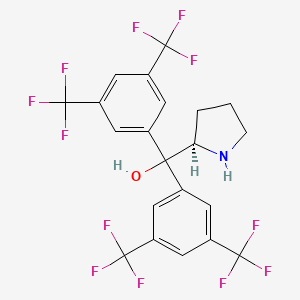

Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate

Overview

Description

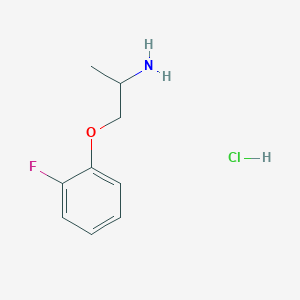

“Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate” is a chemical compound with the CAS Number: 1428141-38-1 . It is used in various scientific and industrial applications .

Molecular Structure Analysis

The molecular formula of “Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate” is C8 H12 N2 O4 . Its molecular weight is 200.19 .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate” are not available in the web search results. For a detailed analysis of its physical and chemical properties, it would be best to refer to its Material Safety Data Sheet (MSDS) or other technical documents .Scientific Research Applications

Antileishmanial and Antiviral Agents

- Application Summary : A new series of 3-acetyl-1,3,4-oxadiazoline hybrid molecules was designed and synthesized using a condensation between acyclonucleosides and substituted phenylhydrazone . These molecules were screened against Leishmania donovani, a Protozoan parasite, and against three viruses SARS-CoV-2, HCMV, and VZV .

- Methods of Application : The synthesis involved a condensation between acyclonucleosides and substituted phenylhydrazone .

- Results or Outcomes : While no significant activity was observed against the viruses, the intermediate with 6-azatymine as thymine and 5-azathymine-3-acetyl-1,3,4-oxadiazoline hybrid exhibited a significant antileishmanial activity . The compound exhibited an IC 50 value at 8.98 µM on L. donovani intramacrophage amastigotes and a moderate selectivity index value at 2.4 .

Antibacterial Activity

- Application Summary : Imidazole-based molecular hybrids and conjugates have been synthesized and evaluated for their antibacterial properties .

- Methods of Application : The synthesis of these compounds involves the covalent linking of pharmacophoric constituents directly or through a linker or spacer .

- Results or Outcomes : In a bacterial growth inhibition assay, one of the compounds showed inhibition zone diameters of 32 and 27 mm against two bacterial strains, respectively .

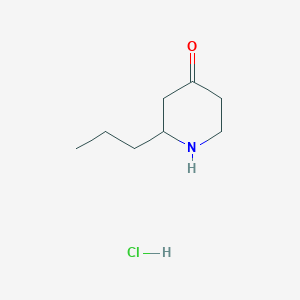

Piperidine Derivatives

- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Acyl Thiourea Derivatives

- Application Summary : 1-(Acyl/aroyl)-3-(substituted)thioureas are privileged architectures that have received remarkable attention of researchers in view of their variable topological aspects, binding modes and broad spectrum promising pharmacological properties .

- Methods of Application : Reactivity of acyl thiourea derivatives has presented various organic transformations into other demanding scaffolds .

- Results or Outcomes : Many reported examples have demonstrated the varied biological activities of thioureas, such as antitumor, antiviral, antimicrobial, antiparasitic, insecticidal, herbicidal, pesticidal and fungicidal properties .

Orthoesters

- Application Summary : Different kinds of orthoesters have many applications in several branches of science, such as polymers, liquid-crystalline compounds, biochemistry, medicine, medicinal organic chemistry, inorganic chemistry, organometallic chemistry, dynamic covalent chemistry, supramolecular chemistry, and crystal structure analysis .

- Methods of Application : The synthesis of these compounds involves the reaction of alcohols with orthoformates .

- Results or Outcomes : Orthoesters are used as protecting groups for alcohols and as precursors to aldehydes and ketones .

Thiourea Derivatives

- Application Summary : Thiourea derivatives have been the subject of extensive study in coordination chemistry . They are also known to play a promising role in the fields of material sciences, molecular electronics, molecular recognition, agriculture, biological activities, and pharmaceuticals .

- Methods of Application : The synthesis of these compounds involves the reaction of isothiocyanates with amines .

- Results or Outcomes : Many reported examples have demonstrated the varied biological activities of thioureas, such as antitumor, antiviral, antimicrobial, antiparasitic, insecticidal, herbicidal, pesticidal, and fungicidal properties .

properties

IUPAC Name |

methyl 2-(1-acetyl-3-oxopyrazolidin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-5(11)10-4-6(8(13)9-10)3-7(12)14-2/h6H,3-4H2,1-2H3,(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTGJCFQVOQGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C(=O)N1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301200230 | |

| Record name | 4-Pyrazolidineacetic acid, 1-acetyl-3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301200230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate | |

CAS RN |

1428141-38-1 | |

| Record name | 4-Pyrazolidineacetic acid, 1-acetyl-3-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428141-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrazolidineacetic acid, 1-acetyl-3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301200230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1469607.png)

![Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B1469612.png)

![2-(Pyrrolidin-3-ylthio)benzo[d]oxazole hydrochloride](/img/structure/B1469621.png)

![5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1469623.png)